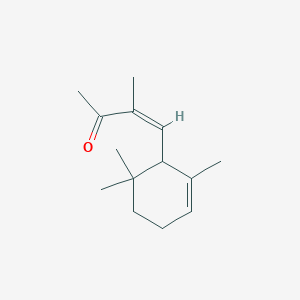

3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one

Description

Properties

IUPAC Name |

(E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h7,9,13H,6,8H2,1-5H3/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJBVWJSTHECJK-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1C=C(C)C(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCCC(C1/C=C(\C)/C(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859248 | |

| Record name | (3E)-3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid, clear, colourless to yellowish liquid | |

| Record name | 3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-iso-Methylionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/669/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

76.00 °C. @ 0.30 mm Hg | |

| Record name | 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.925-0.934 | |

| Record name | alpha-iso-Methylionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/669/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

15789-90-9, 127-51-5 | |

| Record name | (3E)-3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15789-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alpha-isomethylionone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOMETHYL-.ALPHA.-IONONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XP4LC555B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Occurrence of Ionones, with a Focus on 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one

Executive Summary: This technical guide provides a comprehensive overview of the natural occurrence of 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one (α-isomethylionone) and its closely related, naturally prevalent parent compound, α-ionone. While α-isomethylionone is a commercially significant fragrance ingredient, its presence in nature is exceptionally rare, having been reported in a single plant species. In contrast, α-ionone is a well-documented natural volatile organic compound derived from the degradation of carotenoids and is responsible for the characteristic aroma of many fruits and flowers.[1][2][3] This guide delves into the biosynthesis of these C13-norisoprenoids, details robust methodologies for their extraction and characterization from natural matrices, and explores their biological significance and potential for drug development. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights into this important class of compounds.

Chemical Identity and Nomenclature: Distinguishing α-Isomethylionone from α-Ionone

A precise understanding of the natural distribution of these compounds requires a clear distinction between the predominantly synthetic α-isomethylionone and the naturally occurring α-ionone. While structurally similar, the presence of an additional methyl group in α-isomethylionone significantly alters its properties and typical origin.

-

3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one (α-Isomethylionone): This compound is a sesquiterpenoid widely used in the fragrance industry to impart a floral, violet, and orris-like scent in perfumes and cosmetics.[4][5][6] It is almost exclusively produced via chemical synthesis.[5]

-

4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one (α-Ionone): This compound is a monocyclic terpene ketone and a key aroma component in many natural products.[2] Its scent is also reminiscent of violets and is derived in nature from the enzymatic cleavage of carotenoids.[2][7]

The key structural and physical properties are summarized below for direct comparison.

| Property | α-Isomethylionone | α-Ionone |

| IUPAC Name | (3E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one[8] | (3E)-4-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-3-en-2-one[7] |

| Synonyms | α-Cetone, Isomethyl-α-ionone[6] | α-Cyclocitrylideneacetone, Iraldeine[9] |

| CAS Number | 127-51-5[6] | 127-41-3[10] |

| Chemical Formula | C₁₄H₂₂O[3][6] | C₁₃H₂₀O[7] |

| Molar Mass | 206.32 g/mol [3][6] | 192.30 g/mol [7] |

Natural Occurrence: A Tale of Two Molecules

The Scarcity of α-Isomethylionone in Nature

Despite its widespread use as a synthetic fragrance, the natural occurrence of 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one is extremely limited. A comprehensive review of scientific literature reveals only a single reported instance of its presence in the plant kingdom, specifically in Magnolia kobus.[3] This rarity underscores its identity as a "nature-identical" rather than a common natural product, with commercial supplies being of synthetic origin.[5]

The Ubiquity of α-Ionone in the Plant Kingdom

In stark contrast, α-ionone is a common volatile compound found in a diverse array of plants, where it contributes significantly to their characteristic aroma and flavor profiles. It is considered a key scent component in many essential oils.[7][9][11] The natural enantiomer found in plants is typically (R)-(+)-(E)-alpha-ionone, which possesses a distinct violet and raspberry-like aroma.[12]

| Natural Source | Plant Part / Product | Reference |

| Raspberry (Rubus idaeus) | Fruit | [10][12] |

| Apricot (Prunus armeniaca) | Fruit Tissue | [10] |

| Blackberry (Rubus) | Fruit | [10][13] |

| Osmanthus (Osmanthus fragrans) | Flower Concrete/Essential Oil | [7][11] |

| Acacia (Acacia farnesiana) | Flower Essential Oil | [11][13] |

| Tea (Camellia sinensis) | Leaves | [10] |

| Carrot (Daucus carota) | Root | [10] |

| Rose (Rosa) | Flower Oil | [7][9] |

| Tomato (Solanum lycopersicum) | Fruit | [10] |

| Quince (Cydonia oblonga) | Leaves (as glucosides) | [14][15] |

Biosynthesis of Ionones from Carotenoids

The natural origin of α-ionone is intricately linked to the degradation of carotenoids, which are abundant pigments in plants.[7] This biochemical transformation is a critical source of various aromatic compounds, known as apocarotenoids, that play roles in plant signaling and defense.

The formation of ionones is catalyzed by a class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) .[7] Specifically, the CCD1 enzyme family is responsible for cleaving carotenoid substrates at specific double bonds. α-Ionone is produced from the enzymatic cleavage of α-carotene. The enzyme targets the 9,10 and 9',10' double bonds of the carotenoid backbone, yielding one molecule of α-ionone and other products.

This enzymatic process is the primary reason for the presence of α-ionone in so many fruits and flowers, as carotenoid precursors are nearly ubiquitous in the plant kingdom. A 2010 study on Osmanthus fragrans identified a specific CCD1 enzyme, OfCCD1, that cleaves carotenes to produce both α-ionone and β-ionone.[7]

Caption: Enzymatic conversion of α-carotene to α-ionone via CCD1.

Methodologies for Isolation and Characterization

For researchers aiming to study α-ionone from natural sources, a systematic workflow involving extraction, purification, and analytical characterization is essential.

Experimental Protocol: Extraction of Volatiles from Plant Material

This protocol outlines a general procedure for solvent extraction, a common method for obtaining volatile and semi-volatile compounds.

Objective: To extract α-ionone and other volatile compounds from a plant matrix (e.g., flower petals, fruit puree).

Materials:

-

Plant Material (200g, fresh or freeze-dried)

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous Sodium Sulfate

-

Rotary Evaporator

-

Glassware: 2L Erlenmeyer flask, funnel, filter paper

Procedure:

-

Homogenization: Macerate 200g of plant material with 800 mL of DCM in a blender or homogenizer for 2-3 minutes. Perform this in a fume hood.

-

Maceration: Transfer the slurry to a 2L Erlenmeyer flask, seal, and allow it to macerate for 12-24 hours at room temperature with occasional agitation. This allows for the thorough diffusion of compounds into the solvent.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the solvent extract.

-

Drying: Add anhydrous sodium sulfate to the filtered extract to remove any residual water. The salt will clump as it absorbs water; continue adding until some crystals remain free-flowing.

-

Concentration: Decant the dried extract and concentrate it under reduced pressure using a rotary evaporator at a water bath temperature of 35-40°C. This temperature is gentle enough to prevent the loss of volatile ionones.

-

Final Product: The resulting oleoresin or concrete contains the concentrated volatile and non-volatile compounds, including α-ionone. Store at -20°C for further analysis.

Purification and Analytical Workflow

Following extraction, the crude extract is a complex mixture. Isolating α-ionone requires chromatographic techniques, and its definitive identification relies on mass spectrometry. In some plants, ionones exist as non-volatile glycosides, which require an additional hydrolysis step before analysis.[14][15]

Caption: Standard workflow for isolating and identifying α-ionone.

Biological Significance and Drug Development Potential

While prized for their aroma, ionones and their derivatives also exhibit a range of compelling biological activities, making them interesting scaffolds for drug development.[1]

-

Anti-inflammatory and Antimicrobial Effects: Both α-ionone and β-ionone, along with their synthetic derivatives, have demonstrated anti-inflammatory and antimicrobial properties in various studies.[1]

-

Anticancer Activity: β-ionone, in particular, has been investigated for its anticancer and chemopreventive effects. It appears to mediate these actions by regulating cell cycle proteins and inducing apoptosis.[1] The ionone structure is considered a promising starting point for designing novel anticancer agents.[1]

-

Skin Health: Recent research has shown that α-ionone can promote the proliferation and migration of human keratinocytes (HaCaT cells).[16] It was found to accelerate the recovery of the epidermal barrier, suggesting potential applications in dermatological and cosmetic formulations aimed at skin repair and protection.[16]

The diverse bioactivities associated with the ionone backbone warrant further investigation. For drug development professionals, these naturally occurring compounds represent a validated starting point for medicinal chemistry campaigns aimed at discovering new therapeutics for inflammatory diseases, cancers, and infectious diseases.[1]

Conclusion and Future Directions

This guide clarifies that 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one (α-isomethylionone) is primarily a synthetic chemical, with its natural occurrence being exceptionally rare. The closely related α-ionone, however, is a widespread and significant natural aroma compound biosynthesized from the degradation of α-carotene. For researchers, the study of α-ionone from natural sources offers fertile ground for discovering its full range of biological activities and leveraging its structure for potential therapeutic applications.

Future research should focus on:

-

Verifying the biosynthetic pathway of α-isomethylionone in Magnolia kobus to understand its unique formation in nature.

-

Expanding the screening of plant biodiversity for novel ionone derivatives.

-

Conducting in-depth mechanistic studies to fully elucidate the signaling pathways through which ionones exert their anticancer and anti-inflammatory effects.

-

Exploring biotechnological production methods, such as microbial fermentation, to sustainably produce enantiomerically pure (R)-α-ionone for commercial and research purposes.[12][17]

References

-

NHU. (n.d.). α-Ionone | Fragrance Chemicals Distributor. Retrieved from [Link]

-

PubChem. (n.d.). Alpha-Ionone. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Ionone. Retrieved from [Link]

-

ScenTree. (n.d.). Alpha-ionone (CAS N° 127-41-3). Retrieved from [Link]

- Google Patents. (n.d.). EP4022032A1 - Biosynthesis of alpha-ionone and beta-ionone.

-

Foreverest Resources Ltd. (n.d.). alpha Ionone. Retrieved from [Link]

-

Al-Okbi, S. Y., et al. (2020). Ionone Is More than a Violet's Fragrance: A Review. Molecules, 25(24), 5822. Retrieved from [Link]

-

Scentspiracy. (n.d.). Alpha Ionone (127-41-3) - Premium Violet Synthetic Ingredient for Perfumery. Retrieved from [Link]

-

Li, Y., et al. (2023). α-ionone promotes keratinocyte functions and accelerates epidermal barrier recovery. Frontiers in Pharmacology, 14, 1165511. Retrieved from [Link]

-

Olive Tree People. (n.d.). Alpha-Isomethyl Ionone. Retrieved from [Link]

-

Russell Organics. (n.d.). Alpha-Isomethyl Ionone. Retrieved from [Link]

-

Cerveny, L., et al. (n.d.). The Synthesis of Ionones. Journal of the American Oil Chemists' Society. Retrieved from [Link]

-

PlantaeDB. (n.d.). alpha-IONONE - Chemical Compound. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). WO/2021/067974 BIOSYNTHESIS OF ALPHA-IONONE AND BETA-IONONE. Retrieved from [Link]

-

The Good Scents Company. (n.d.). alpha-ionone, 127-41-3. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Pérez-Sánchez, A., et al. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. Plants, 10(4), 754. Retrieved from [Link]

-

Lutz-Röder, A., et al. (2002). Isolation of Two New Ionone Glucosides from Quince (Cydonia Oblonga Mill.) Leaves. Natural Product Letters, 16(2), 119-22. Retrieved from [Link]

-

PubMed. (2002). Isolation of two new ionone glucosides from quince (Cydonia oblonga Mill.) leaves. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2023). In Situ Product Recovery of β‑Ionone from a Fermentation Broth: Computational Solvent Selection and Process Design of Its Extraction and Purification. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

Lukin, I., et al. (2019). Recovery of Natural α-Ionone from Fermentation Broth. Journal of Agricultural and Food Chemistry, 67(49), 13412-13419. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one (FDB008406). Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Alpha Ionone (127-41-3) - Premium Violet Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 3. 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | C14H22O | CID 5372174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. us.olivetreepeople.com [us.olivetreepeople.com]

- 5. russellorganics.com [russellorganics.com]

- 6. 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one analytical standard 127-51-5 [sigmaaldrich.com]

- 7. Ionone - Wikipedia [en.wikipedia.org]

- 8. Showing Compound 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one (FDB008406) - FooDB [foodb.ca]

- 9. foreverest.net [foreverest.net]

- 10. Alpha-Ionone | C13H20O | CID 5282108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. α-Ionone | Fragrance Chemicals Distributor | NHU [nutrition-chemicals.com]

- 12. EP4022032A1 - Biosynthesis of alpha-ionone and beta-ionone - Google Patents [patents.google.com]

- 13. alpha-ionone, 127-41-3 [thegoodscentscompany.com]

- 14. researchgate.net [researchgate.net]

- 15. Isolation of two new ionone glucosides from quince (Cydonia oblonga Mill.) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. α-ionone promotes keratinocyte functions and accelerates epidermal barrier recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recovery of Natural α-Ionone from Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Heterologous Biosynthesis of α-Isomethyl Ionone in Saccharomyces cerevisiae

Abstract: α-Isomethyl ionone is a high-value aroma compound with a characteristic floral and woody scent, making it a staple in the fragrance and cosmetics industries.[1][2][3] Traditionally produced via chemical synthesis, there is a growing demand for a sustainable, bio-based production route. Saccharomyces cerevisiae (brewer's yeast) stands out as a premier host for industrial biotechnology due to its GRAS (Generally Recognized as Safe) status, genetic tractability, and robustness in large-scale fermentation.[4][5][6] While α-isomethyl ionone is found naturally in yeast, its production levels are commercially negligible.[1] This guide provides a comprehensive technical framework for the metabolic engineering of S. cerevisiae to achieve efficient de novo biosynthesis of α-isomethyl ionone. We will deconstruct a proposed biosynthetic pathway, outline a multi-tiered metabolic engineering strategy, provide detailed experimental protocols, and discuss the inherent challenges and future perspectives of this endeavor.

The Molecular Blueprint: Deconstructing a Proposed Biosynthetic Pathway

The biosynthesis of C13 and C14 norsesquiterpenoids like ionones in engineered microbes is typically achieved through the cleavage of C40 carotenoid precursors.[7][8] Unlike the well-documented pathways for α-ionone (from ε-carotene) and β-ionone (from β-carotene), a dedicated pathway for α-isomethyl ionone is not fully elucidated.[7][9] Its chemical structure, (3E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one, suggests it is derived from a methylated carotenoid precursor.

We propose a heterologous pathway constructed within the native metabolic framework of S. cerevisiae. The strategy hinges on augmenting the endogenous mevalonate (MVA) pathway to supply isoprenoid building blocks, followed by a multi-gene heterologous pathway to assemble a specific methylated carotenoid, and finally, its cleavage to yield α-isomethyl ionone.

The Foundation: S. cerevisiae's Native Mevalonate (MVA) Pathway

The journey begins with acetyl-CoA, a central metabolite in yeast. The MVA pathway converts acetyl-CoA into the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the universal building blocks for all terpenoids.[6][10] This native pathway is the primary target for upstream engineering to boost the precursor supply.

The Engineered Superstructure: A Heterologous Pathway to α-Isomethyl Ionone

To produce the target molecule, we must introduce a series of heterologous enzymes to extend the MVA pathway.

-

Geranylgeranyl Pyrophosphate (GGPP) Synthesis: The condensation of IPP and DMAPP units, catalyzed by a geranylgeranyl pyrophosphate synthase (GGPS, often encoded by genes like CrtE), forms the C20 precursor, GGPP.[7][11]

-

Formation of ε-Carotene: Two molecules of GGPP are condensed to form phytoene, which is then desaturated to produce lycopene. The crucial cyclization of lycopene, catalyzed by an ε-cyclase (EC), yields ε-carotene, which contains the α-ionone ring structure.[9]

-

The Hypothetical Methylation Step: This is the critical, innovative step. To generate the "isomethyl" moiety, we propose the introduction of a carotenoid C-methyltransferase. This enzyme would utilize S-adenosyl methionine (SAM), the cell's primary methyl group donor, to add a methyl group to the polyene backbone of ε-carotene, creating a novel C41 methylated carotenoid. The discovery or engineering of an enzyme with this specific activity is a key challenge, with potential candidates found by mining the genomes of organisms that produce methylated secondary metabolites.

-

Final Cleavage by CCD: The terminal step involves the oxidative cleavage of the methylated ε-carotene precursor by a Carotenoid Cleavage Dioxygenase (CCD). The substrate specificity of the CCD is paramount. Enzymes like CCD1 from Petunia hybrida are known to cleave various carotenoids and would be a primary candidate for screening and protein engineering to optimize activity on the novel C41 substrate.[7][12]

Strain Engineering: Step-by-Step Yeast Transformation

This protocol is based on the widely used Lithium Acetate (LiAc)/Single-Stranded Carrier DNA/Polyethylene Glycol (PEG) method. [13][14][15]

-

Prepare Competent Cells:

-

Inoculate 5 mL of YPD medium with a single colony of the parent S. cerevisiae strain and grow overnight at 30°C with shaking (250 rpm).

-

Dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2. Grow at 30°C until the OD₆₀₀ reaches 0.6-0.8 (logarithmic growth phase).

-

Harvest cells by centrifugation (3000 x g, 5 min). Discard the supernatant.

-

Wash the cell pellet with 25 mL of sterile deionized water and centrifuge again.

-

Resuspend the pellet in 1 mL of 100 mM LiAc. Transfer to a microcentrifuge tube, pellet the cells, and remove the supernatant.

-

Resuspend the cells in 100 mM LiAc to a final concentration of ~2 x 10⁹ cells/mL.

-

-

Transformation:

-

For each transformation, mix the following in a sterile microcentrifuge tube in order:

-

240 µL PEG 3350 (50% w/v)

-

36 µL 1.0 M LiAc

-

25 µL Single-stranded carrier DNA (ssDNA, 2 mg/mL, boiled and ice-chilled)

-

50 µL of DNA mixture (linearized integration cassette and Cas9/gRNA plasmid)

-

-

Add 50 µL of the prepared competent cells to the transformation mix.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Incubate at 42°C for 40-45 minutes (heat shock).

-

Pellet the cells by centrifugation (8000 x g, 1 min). Remove the supernatant.

-

Resuspend the cell pellet in 1 mL of sterile water.

-

-

Plating and Selection:

-

Plate 100-200 µL of the cell suspension onto synthetic complete (SC) drop-out medium lacking the appropriate nutrient for selection (e.g., SC-Ura for a URA3 marker).

-

Incubate plates at 30°C for 2-4 days until colonies appear.

-

Analytical Protocol: GC-MS Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile compounds like α-isomethyl ionone. [16][17][18]

-

Sample Preparation & Extraction:

-

Cultivate the engineered yeast strain in 10 mL of appropriate medium in a 50 mL flask for 72-96 hours.

-

Add an internal standard (e.g., α-ionone-d3 or a suitable non-native alkane) to the culture.

-

Add 2 mL of a non-polar organic solvent (e.g., dodecane, hexane) to the culture to create an organic overlay. Continue shaking for another 24 hours to allow the α-isomethyl ionone to partition into the solvent.

-

Centrifuge the culture to separate the phases. Carefully collect the organic layer for analysis.

-

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: 1 µL of the organic extract, splitless injection mode.

-

Oven Program: Start at 60°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detection: Electron ionization (EI) at 70 eV. Scan mode (m/z 40-350) for identification and selected ion monitoring (SIM) mode for quantification, using characteristic ions of α-isomethyl ionone (e.g., m/z 191, 136, 121).

-

-

Quantification:

-

Prepare a standard curve using a pure analytical standard of α-isomethyl ionone.

-

Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Challenges and Future Directions

The successful biosynthesis of α-isomethyl ionone presents several key challenges that will require further research and development.

-

Enzyme Discovery and Engineering: The most significant hurdle is the identification and characterization of a C-methyltransferase capable of acting on ε-carotene. This will likely require extensive bioprospecting and protein engineering. Furthermore, the chosen CCD enzyme may need to be engineered to improve its catalytic efficiency and specificity for the novel methylated substrate.

-

Managing Metabolic Burden and Product Toxicity: Overexpression of numerous heterologous genes and the accumulation of a potentially toxic final product can impose a significant metabolic burden on the host cell, leading to reduced growth and productivity. Dynamic regulation of gene expression and in situ product removal strategies (e.g., two-phase fermentation) will be critical for robust production.

-

Process Scale-Up: Optimizing fermentation conditions (media composition, pH, aeration, temperature) in a bioreactor setting will be essential to translate high titers from shake flasks to an industrially viable process.

Conclusion

This guide outlines a comprehensive and scientifically grounded strategy for engineering Saccharomyces cerevisiae into a cell factory for the de novo biosynthesis of α-isomethyl ionone. By systematically enhancing the native MVA pathway, assembling a proposed heterologous pathway featuring a novel methylation step, and employing rigorous analytical validation, this work provides a roadmap for researchers in the field. While significant challenges remain, particularly in enzyme discovery, the modular nature of this approach allows for iterative improvement. The successful implementation of this strategy would not only provide a sustainable source of a valuable aroma compound but also serve as a powerful demonstration of the capabilities of synthetic biology and metabolic engineering.

References

-

Lu, M., Wang, Y., Zhang, C., et al. (2022). Enhancing fluxes through the mevalonate pathway in Saccharomyces cerevisiae by engineering the HMGR and β-alanine metabolism. Microbial Biotechnology, 15(8), 2292-2306. [Link]

-

Paramasivan, K., & Mutturi, S. (2022). Metabolic Engineering of Saccharomyces cerevisiae for Production of Fragrant Terpenoids from Agarwood and Sandalwood. Fermentation, 8(11), 635. [Link]

-

Meadows, A. L., Hawkins, K. M., Tsegaye, Y., et al. (2021). Engineering acetyl-CoA supply and ERG9 repression to enhance mevalonate production in Saccharomyces cerevisiae. Journal of Industrial Microbiology and Biotechnology, 48(9-10), kuab050. [Link]

-

Meadows, A. L., Hawkins, K. M., Tsegaye, Y., et al. (2021). Engineering acetyl-CoA supply and ERG9 repression to enhance mevalonate production in Saccharomyces cerevisiae. Journal of Industrial Microbiology & Biotechnology, 48(9-10). [Link]

-

Liu, H., Fan, S., Wang, J., et al. (2021). Engineering Saccharomyces cerevisiae for isoprenol production. Metabolic Engineering, 64, 154-166. [Link]

-

Lu, M., Wang, Y., Zhang, C., et al. (2022). Strategies employed to enhance MVA pathway in Saccharomyces cerevisiae. ResearchGate. [Link]

-

López, J., C뭅oz, R., Echeverr, C., & Agosin, E. (2020). Engineering Saccharomyces cerevisiae for the Overproduction of β-Ionone and Its Precursor β-Carotene. Frontiers in Bioengineering and Biotechnology, 8, 574402. [Link]

-

Wikipedia. (n.d.). α-Isomethyl ionone. [Link]

-

López, J., C뭅oz, R., Echeverr, C., & Agosin, E. (2020). Engineering Saccharomyces cerevisiae for the Overproduction of β-Ionone and Its Precursor β-Carotene. ResearchGate. [Link]

-

Paramasivan, K., & Mutturi, S. (2022). Metabolic Engineering of Saccharomyces cerevisiae for Production of Fragrant Terpenoids from Agarwood and Sandalwood. ResearchGate. [Link]

-

López, J., C뭅oz, R., Echeverr, C., & Agosin, E. (2020). Engineering Saccharomyces cerevisiae for the Overproduction of β-Ionone and Its Precursor β-Carotene. PubMed. [Link]

-

Zhang, Y., & Li, S. (2023). Development and Perspective of Production of Terpenoids in Yeast. SCIEPublish. [Link]

-

Kung, S.-H., Kanejima, T., & Wang, H.-H. (2023). Engineering a universal and efficient platform for terpenoid synthesis in yeast. Proceedings of the National Academy of Sciences, 120(1), e2215988120. [Link]

-

Ju, M., Wang, Y., Liu, H., et al. (2022). Metabolic Engineering of Saccharomyces cerevisiae for Heterologous Carnosic Acid Production. Frontiers in Bioengineering and Biotechnology, 10, 915003. [Link]

-

López, J., C뭅oz, R., Echeverr, C., & Agosin, E. (2020). Native and heterologous pathways for β-carotene and β-ionone production in Saccharomyces cerevisiae. ResearchGate. [Link]

-

Beekwilder, J., van Rossum, H. M., Koopman, F., et al. (2014). Engineered β-ionone biosynthetic pathway in Saccharomyces cerevisiae. ResearchGate. [Link]

-

Tethics. (n.d.). Alpha-Isomethyl Ionone. [Link]

-

Sun, L., Nambou, K., Wei, L., et al. (2022). Mediating oxidative stress enhances α-ionone biosynthesis and strain robustness during process scaling up. Biotechnology for Biofuels and Bioproducts, 15(1), 126. [Link]

-

MIT Synthetic Biology Group (Lu Lab). (2011). Yeast Transformation Protocol. MIT Wiki Service. [Link]

-

Russell Organics. (n.d.). Alpha-Isomethyl Ionone. [Link]

-

Bathe, U., & Van Geller, K. (2023). Yeast transformation. protocols.io. [Link]

-

DIY Biotech. (2023). Yarrowia lipolytica Transformation Protocol. YouTube. [Link]

-

Cold Spring Harbor Laboratory. (n.d.). Transformation of Yeast. [Link]

-

Langen, J., Wegmann-Gettwart, U., & Schmarr, H.-G. (2016). Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection. Analytical and Bioanalytical Chemistry, 408(23), 6483–6496. [Link]

-

Timmins, M., et al. (2020). The development of 'yeast cell factories' for the production of the apocarotenoid, β-ionone. ResearchGate. [Link]

- Chen, R., et al. (2022). Biosynthesis of alpha-ionone and beta-ionone.

-

Czajka, J. J., et al. (2018). De novo synthesis of β-ionone in metabolically engineered S. cerevisiae. ResearchGate. [Link]

-

Walwil, H. M. (2017). The Mass Spectra Analysis for α-Ionone and β-Ionone. ResearchGate. [Link]

-

The Synthesis of Ionones. (n.d.). [Link]

-

Langen, J., et al. (2016). Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection. ResearchGate. [Link]

-

RSC Publishing. (n.d.). Analytical Methods. [Link]

-

Yamazaki, Y., et al. (1989). Microbial Conversion of α-Ionone, α-Methylionone, and α-Isomethylionone. Applied and Environmental Microbiology, 55(6), 1574-1576. [Link]

-

INCI Beauty. (n.d.). Alpha-isomethyl ionone. [Link]

-

Dormer Laboratories Inc. (n.d.). alpha-Isomethyl ionone. [Link]

- CN108017525B. (n.d.). Synthesis method of alpha-iso-methyl ionone.

Sources

- 1. α-Isomethyl ionone - Wikipedia [en.wikipedia.org]

- 2. incibeauty.com [incibeauty.com]

- 3. dormer.com [dormer.com]

- 4. Enhancing fluxes through the mevalonate pathway in Saccharomyces cerevisiae by engineering the HMGR and β-alanine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic Engineering of Saccharomyces cerevisiae for Production of Fragrant Terpenoids from Agarwood and Sandalwood | MDPI [mdpi.com]

- 6. Development and Perspective of Production of Terpenoids in Yeast - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 7. Frontiers | Engineering Saccharomyces cerevisiae for the Overproduction of β-Ionone and Its Precursor β-Carotene [frontiersin.org]

- 8. Mediating oxidative stress enhances α-ionone biosynthesis and strain robustness during process scaling up - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP4022032A1 - Biosynthesis of alpha-ionone and beta-ionone - Google Patents [patents.google.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Engineering Saccharomyces cerevisiae for the Overproduction of β-Ionone and Its Precursor β-Carotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Yeast Transformation Protocol - Synthetic Biology Group (Lu Lab) - MIT Wiki Service [wikis.mit.edu]

- 14. Yeast Transformation Protocols [sigmaaldrich.com]

- 15. med.nyu.edu [med.nyu.edu]

- 16. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 17. Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Spectroscopic Signature of α-Isomethyl Ionone: A Guide to Structural Elucidation

This technical guide provides an in-depth analysis of the spectroscopic data for α-isomethyl ionone (CAS 127-51-5), a key aroma chemical celebrated for its characteristic woody and violet floral scent. Intended for researchers, analytical chemists, and professionals in the fragrance and flavor industries, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the data but also elucidating the underlying principles of spectral interpretation and the rationale behind experimental choices, ensuring a comprehensive understanding of the molecule's structural characterization.

Introduction to α-Isomethyl Ionone

α-Isomethyl ionone, systematically named (3E)-3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one, is a C14 norsesquiterpenoid.[1] Its molecular structure, a fusion of a trimethyl-cyclohexene ring and a methyl-substituted enone side chain, gives rise to its unique olfactory properties. Given that its synthesis can produce a mixture of isomers, precise spectroscopic analysis is paramount for unambiguous identification and quality control.[2]

Molecular Structure and Properties:

-

Chemical Formula: C₁₄H₂₂O[3]

-

Molecular Weight: 206.32 g/mol [3]

-

Appearance: Colorless to pale-straw colored liquid[1]

The following sections will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing a foundational understanding of how each technique fingerprints this important molecule.

Caption: Structure of α-Isomethyl Ionone with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, a complete structural assignment is possible.

Expertise & Causality: Experimental Choices

For a molecule like α-isomethyl ionone, which is typically a liquid, sample preparation is straightforward. Deuterated chloroform (CDCl₃) is an excellent solvent choice as it is relatively non-polar, capable of dissolving the analyte, and its residual proton signal (at 7.26 ppm) and carbon signals (at 77.16 ppm) are well-defined and do not typically interfere with the signals of interest.[2] A standard 400 or 500 MHz spectrometer provides sufficient resolution to resolve most of the proton signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a map of all the unique proton environments in the molecule.

Table 1: ¹H NMR Spectroscopic Data for α-Isomethyl Ionone (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (See Structure Diagram) |

|---|---|---|---|

| ~5.9-6.1 | m | 1H | =CH- (Side Chain) |

| ~5.4 | br s | 1H | =CH- (Ring) |

| ~2.8 | m | 1H | -CH- (Ring, adjacent to side chain) |

| ~2.3 | s | 3H | -COCH₃ |

| ~2.0 | m | 2H | -CH₂- (Ring) |

| ~1.8 | s | 3H | =C-CH₃ (Side Chain) |

| ~1.6 | s | 3H | =C-CH₃ (Ring) |

| ~1.4 | m | 2H | -CH₂- (Ring) |

| ~0.9 | s | 3H | -C(CH₃)₂ |

| ~0.8 | s | 3H | -C(CH₃)₂ |

(Data interpreted from spectral information available at SpectraBase[4])

Interpretation:

-

Downfield Region (δ > 4.5 ppm): The two signals in this region correspond to the olefinic protons. The signal around 5.9-6.1 ppm is attributed to the proton on the butenone side chain, while the broad singlet around 5.4 ppm is characteristic of the proton on the trisubstituted double bond within the cyclohexene ring.

-

Aliphatic Region (δ 1.0-3.0 ppm): The singlet at ~2.3 ppm is a classic signature of a methyl ketone (-COCH₃). The complex multiplet at ~2.8 ppm corresponds to the allylic methine proton on the ring, which is coupled to adjacent protons. The signals for the two methylene groups (-CH₂-) in the ring appear as multiplets around 2.0 and 1.4 ppm.

-

Upfield Region (δ < 1.0 ppm): The two sharp singlets at ~0.9 and ~0.8 ppm are assigned to the geminal dimethyl groups on the C6 of the ring. Their magnetic inequivalence is due to the chiral center at C1. The singlets at ~1.8 and ~1.6 ppm correspond to the methyl groups attached to the double bonds of the side chain and ring, respectively.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic environment.

Table 2: ¹³C NMR Spectroscopic Data for α-Isomethyl Ionone (CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment (See Structure Diagram) |

|---|---|---|

| ~198.0 | C=O | Ketone Carbonyl |

| ~150.0 | C | Quaternary C (Side Chain) |

| ~135.0 | CH | Olefinic CH (Side Chain) |

| ~132.0 | C | Quaternary C (Ring) |

| ~125.0 | CH | Olefinic CH (Ring) |

| ~55.0 | CH | Methine C1 |

| ~34.0 | C | Quaternary C6 |

| ~32.0 | CH₂ | Methylene C4 |

| ~28.0 | CH₃ | Gem-dimethyl |

| ~27.5 | CH₃ | Gem-dimethyl |

| ~25.0 | CH₃ | Ketone methyl |

| ~23.0 | CH₃ | Ring methyl |

| ~22.0 | CH₂ | Methylene C5 |

| ~20.0 | CH₃ | Side chain methyl |

(Data interpreted from spectral information available at SpectraBase[4] and compared with related compounds[5])

Interpretation:

-

Carbonyl Carbon: The signal furthest downfield, around 198.0 ppm, is characteristic of the ketone carbonyl carbon.

-

Olefinic Carbons: Four signals appear in the olefinic region (120-150 ppm), corresponding to the four sp² hybridized carbons of the two double bonds.

-

Aliphatic Carbons: The remaining nine signals in the upfield region correspond to the sp³ hybridized carbons, including the two quaternary carbons, one methine, two methylenes, and five distinct methyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.[6]

Expertise & Causality: Experimental Choices

For a liquid sample like α-isomethyl ionone, the simplest IR sampling method is to prepare a "neat" sample. This involves placing a single drop of the liquid between two salt plates (typically NaCl or KBr), which are transparent to IR radiation.[7] This creates a thin film through which the IR beam can pass, avoiding the use of solvents that would introduce their own interfering absorption bands.

Table 3: Key IR Absorption Bands for α-Isomethyl Ionone

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~2960-2870 | Strong | C-H Stretch | Alkanes (CH₃, CH₂, CH) |

| ~1670 | Strong | C=O Stretch | α,β-Unsaturated Ketone |

| ~1625 | Medium | C=C Stretch | Alkene |

| ~1450, ~1360 | Medium | C-H Bend | Alkanes |

(Data sourced from NIST Chemistry WebBook[7])

Interpretation: The IR spectrum of α-isomethyl ionone is dominated by two key features:

-

Strong C=O Stretch: A very strong and sharp absorption band is observed around 1670 cm⁻¹. This frequency is characteristic of a carbonyl group in an α,β-unsaturated ketone. The conjugation with the C=C double bond lowers the frequency from that of a simple saturated ketone (which appears around 1715 cm⁻¹).

-

C-H and C=C Stretches: A series of strong peaks between 2870 and 2960 cm⁻¹ confirm the presence of sp³ hybridized C-H bonds. A medium intensity peak around 1625 cm⁻¹ is indicative of the C=C double bond stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for separating and identifying components in complex mixtures like fragrance oils.

Expertise & Causality: Experimental Choices

Electron Ionization (EI) at a standard energy of 70 eV is the most common ionization technique for GC-MS analysis of volatile compounds like ionones.[8] This "hard" ionization technique imparts significant energy into the molecule, leading to predictable and reproducible fragmentation patterns that serve as a molecular fingerprint. This allows for confident identification by comparing the obtained spectrum against established libraries like the NIST database.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of α-Isomethyl Ionone

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

|---|---|---|

| 206 | ~45 | [M]⁺ (Molecular Ion) |

| 191 | ~30 | [M - CH₃]⁺ |

| 136 | ~60 | [M - C₅H₆O]⁺ (Retro-Diels-Alder) |

| 121 | 100 (Base Peak) | [C₉H₁₃]⁺ |

| 93 | ~55 | [C₇H₉]⁺ |

| 43 | ~80 | [CH₃CO]⁺ (Acylium ion) |

(Data sourced from NIST Chemistry WebBook[3] and interpreted with reference to ionone fragmentation patterns[8])

Interpretation:

-

Molecular Ion: The peak at m/z 206 corresponds to the molecular weight of α-isomethyl ionone (C₁₄H₂₂O), confirming its elemental composition.[3]

-

Base Peak: The most abundant ion, known as the base peak, appears at m/z 121. This stable fragment is likely formed by the cleavage of the side chain.

-

Key Fragmentations:

-

[M - 15]⁺ (m/z 191): Loss of a methyl radical (•CH₃) is a common initial fragmentation.

-

Retro-Diels-Alder (m/z 136): A characteristic fragmentation for cyclohexene-containing structures, resulting from the cleavage of the ring.[8]

-

Acylium Ion (m/z 43): The prominent peak at m/z 43 is the highly stable acetyl cation ([CH₃CO]⁺), formed by cleavage alpha to the carbonyl group.

-

Caption: Key fragmentation pathways for α-Isomethyl Ionone in EI-MS.

Experimental Protocols

To ensure reproducibility and accuracy, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of α-isomethyl ionone into a clean vial. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

-

¹H NMR Acquisition: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃. Optimize the magnetic field homogeneity by shimming. Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

IR Spectrum Acquisition (Neat Sample)

-

Sample Preparation: Place one drop of neat α-isomethyl ionone liquid onto the surface of a clean, dry NaCl or KBr salt plate.

-

Measurement: Carefully place a second salt plate on top, allowing the liquid to spread into a thin, uniform film.

-

Data Acquisition: Place the salt plate assembly into the sample holder of an FTIR spectrometer. Acquire a background spectrum of the empty beam path first. Then, acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of α-isomethyl ionone (~100 ppm) in a volatile solvent such as hexane or dichloromethane.

-

Chromatographic Separation: Inject 1 µL of the solution into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or HP-5ms). A typical oven temperature program would start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Mass Spectrometry: Use Electron Ionization (EI) at 70 eV. Set the mass spectrometer to scan a mass range of m/z 40-300.

-

Data Analysis: Identify the peak corresponding to α-isomethyl ionone based on its retention time. Analyze the corresponding mass spectrum and compare it to a reference library (e.g., NIST/Wiley) for confirmation.

Conclusion

The structural elucidation of α-isomethyl ionone is reliably achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a definitive map of the carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence of the key α,β-unsaturated ketone functional group. Finally, GC-MS confirms the molecular weight and provides a characteristic fragmentation fingerprint for positive identification. The data and protocols presented in this guide serve as a comprehensive reference for the analysis and quality control of this vital fragrance compound.

References

-

SpectraBase. 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one. [Link]

-

PubChem. alpha-Ionone. National Center for Biotechnology Information. [Link]

-

NIST. α Isomethyl ionone - Mass spectrum (electron ionization). NIST Chemistry WebBook, SRD 69. [Link]

-

The Good Scents Company. alpha-isomethyl ionone (50% min.). [Link]

-

NIST. α Isomethyl ionone - Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. iso-alpha-METHYL IONONE. National Center for Biotechnology Information. [Link]

-

Walwil, A. M. (2017). The Mass Spectra Analysis for α-Ionone and β-Ionone. International Journal of Chemistry, 9(3), 61. [Link]

-

Mass Spectrometry. Mass Spectrometry Lecture Notes. Michigan State University. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0059883). [Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

Wikipedia. α-Isomethyl ionone. [Link]

Sources

- 1. α-Isomethyl ionone - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. α Isomethyl ionone [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Alpha-Ionone | C13H20O | CID 5282108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Methyl-3-buten-2-one (814-78-8) 1H NMR spectrum [chemicalbook.com]

- 7. α Isomethyl ionone [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of alpha-Isomethyl Ionone

This guide provides a comprehensive technical overview of alpha-isomethyl ionone, a significant fragrance ingredient. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a detailed understanding of its chemical characteristics and the methodologies used to confirm its molecular structure.

Introduction

Alpha-isomethyl ionone, systematically named (3E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one, is a synthetic aromatic ketone widely utilized in the fragrance and cosmetics industries.[1][2] It is prized for its characteristic floral, powdery, and slightly woody scent, often reminiscent of violet and orris.[1] While it can be found naturally in Brewer's yeast (Saccharomyces cerevisiae), the vast majority of alpha-isomethyl ionone used commercially is produced synthetically.[3] Its role extends from fine fragrances, such as Chanel No. 5, to a vast array of personal care products including lotions, soaps, and hair care formulations.[2][3] A thorough understanding of its chemical properties and the definitive elucidation of its structure are paramount for quality control, regulatory compliance, and the development of new applications.

Chemical Properties of alpha-Isomethyl Ionone

Alpha-isomethyl ionone is a colorless to pale straw-colored liquid under standard conditions.[2][3] Its chemical identity is defined by a specific arrangement of 14 carbon atoms, 22 hydrogen atoms, and one oxygen atom, giving it a molecular formula of C₁₄H₂₂O.[3][4] This composition classifies it as a norsesquiterpenoid.[3] The synthesis of alpha-isomethyl ionone is typically achieved through a cross-aldol condensation of citral with methyl ethyl ketone at high temperatures in the presence of a strong alkali.[1][3] This process yields a mixture of isomers, and precise control over reaction conditions is necessary to favor the desired alpha-isomer.[3]

Table 1: Physicochemical Properties of alpha-Isomethyl Ionone

| Property | Value | Reference(s) |

| IUPAC Name | (3E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one | [3][4] |

| Synonyms | α-Cetone, Isoraldeine, Methyl Ionone Gamma | [3][4] |

| CAS Number | 127-51-5 | [3][4] |

| Molecular Formula | C₁₄H₂₂O | [3][4][5] |

| Molar Mass | 206.32 g/mol | [3][4][5] |

| Appearance | Colorless to pale straw-colored liquid | [2][3] |

| Density | 0.925 - 0.936 g/cm³ at 20-25 °C | [3][6][7] |

| Boiling Point | 93 °C at 3.1 mmHg | [3] |

| Solubility in Water | 0.064 g/L | [3] |

| Refractive Index | 1.499 - 1.502 at 20 °C | [6][7] |

Structure Elucidation: A Multi-faceted Spectroscopic Approach

The definitive determination of the molecular structure of alpha-isomethyl ionone relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information, which, when pieced together, confirms the connectivity of atoms and the overall three-dimensional shape of the molecule. The primary tools for this elucidation are Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Caption: Workflow for the structure elucidation of alpha-isomethyl ionone.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[8] This allows for the determination of the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.[8]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of alpha-isomethyl ionone is injected into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).[9]

-

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, characteristic charged fragments.[8]

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).[8][9]

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.[9]

Data Interpretation:

The mass spectrum of alpha-isomethyl ionone will exhibit a molecular ion peak at an m/z corresponding to its molecular weight (206.32 g/mol ).[5][9] The fragmentation pattern is key to confirming the structure. For instance, the presence of a prominent peak at m/z 43 is indicative of the loss of an acetyl group (CH₃CO⁺).[9] Other significant fragments can be attributed to cleavages within the cyclohexene ring and the side chain, providing further structural evidence.[9]

Table 2: Key Mass Spectrometry Fragments for alpha-Isomethyl Ionone

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment | Reference(s) |

| 43 | 80 | CH₃CO⁺ | [9] |

| 91 | 50 | C₇H₇⁺ (Tropylium ion) | [9] |

| 121 | 100 (Base Peak) | [C₉H₁₃]⁺ | [9] |

| 136 | 60 | [M - C₅H₆O]⁺ (Retro-Diels-Alder) | [9] |

| 191 | 30 | [M - CH₃]⁺ | [9] |

| 206 | 45 | [M]⁺ (Molecular Ion) | [9] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. This is achieved by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: A small drop of liquid alpha-isomethyl ionone is placed directly onto the ATR crystal.

-

Data Acquisition: An IR beam is passed through the crystal in such a way that it interacts with the sample at the surface. The detector measures the amount of light that is absorbed by the sample at each wavelength.

-

Spectrum Generation: The data is processed to generate a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Data Interpretation:

The IR spectrum of alpha-isomethyl ionone will display characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp peak in the region of 1650-1750 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the ketone. The presence of a C=C double bond within the cyclohexene ring and the side chain will give rise to absorption bands in the 1600-1680 cm⁻¹ region. Finally, the C-H stretching vibrations of the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation, as it provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are employed to unambiguously determine the connectivity of atoms.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: A small amount of alpha-isomethyl ionone is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.

-

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by the hydrogen nuclei is detected and recorded.

-

Data Processing: The raw data is subjected to a Fourier transform to generate the NMR spectrum.

Data Interpretation (¹H NMR):

The ¹H NMR spectrum provides four key pieces of information:

-

Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the chemical environment of the protons.[10] For example, protons adjacent to the carbonyl group will be deshielded and appear at a higher chemical shift (downfield) compared to the protons of the methyl groups on the cyclohexene ring.

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to the influence of neighboring protons and provides information about the connectivity of atoms.

-

Coupling Constants (J): The distance between the peaks in a multiplet can provide information about the dihedral angle between the coupled protons.

Data Interpretation (¹³C NMR):

A ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shift of these signals can be used to identify the type of carbon (e.g., C=O, C=C, C-H).

Due to the limited availability of public experimental NMR data specifically for alpha-isomethyl ionone, a detailed spectral analysis with peak assignments is not provided here. However, the principles outlined above would be applied to the acquired spectra to confirm the complete structural assignment. For comparative purposes, data for the closely related isomer, alpha-ionone, can be referenced.[9]

Conclusion

The chemical properties and molecular structure of alpha-isomethyl ionone have been thoroughly characterized through a combination of synthetic chemistry and advanced spectroscopic techniques. Its physicochemical properties are well-documented, ensuring its consistent and safe use in a wide range of consumer products. The elucidation of its structure, a critical aspect of its scientific understanding, is a prime example of the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. This comprehensive knowledge is essential for quality assurance, regulatory adherence, and the continued innovation in the fields of fragrance chemistry and materials science.

References

-

Wikipedia. (n.d.). α-Isomethyl ionone. Retrieved from [Link]

-

Russell Organics. (n.d.). Alpha-Isomethyl Ionone. Retrieved from [Link]

-

Cosmetics Info. (n.d.). Alpha-Isomethyl Ionone. Retrieved from [Link]

-

Alpha-Isomethyl Ionone - Descrizione. (n.d.). Retrieved from [Link]

-

Taylor, S. V., et al. (2012). Ninety-day toxicity study of alpha-iso-methylionone in rats. International Journal of Toxicology, 31(6), 595-601. Retrieved from [Link]

-

Biotulin. (n.d.). Alpha-isomethyl Ionone. In Biotulin's Ingredient Dictionary. Retrieved from [Link]

-

The Good Scents Company. (n.d.). alpha-isomethyl ionone (90% min.). Retrieved from [Link]

-

The Good Scents Company. (n.d.). alpha-isomethyl ionone (80% min.). Retrieved from [Link]

-

Hekserij.nl. (2024). alpha-Isomethyl ionone Safety Data Sheet. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). α Isomethyl ionone. In NIST Chemistry WebBook. Retrieved from [Link]

-

ESSLAB. (n.d.). α-Isomethyl ionone. Retrieved from [Link]

- Google Patents. (n.d.). CN108017525B - Synthesis method of alpha-iso-methyl ionone.

-

National Institute of Standards and Technology. (n.d.). α Isomethyl ionone. In NIST Chemistry WebBook. Retrieved from [Link]

-

Arab American University Digital Repository. (2017). The Mass Spectra Analysis for α-Ionone and β-Ionone. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). α Isomethyl ionone. In NIST Chemistry WebBook. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

Sources

- 1. russellorganics.com [russellorganics.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. α-Isomethyl ionone - Wikipedia [en.wikipedia.org]

- 4. Alpha-Isomethyl Ionone - Descrizione [tiiips.com]

- 5. α Isomethyl ionone [webbook.nist.gov]

- 6. alpha-isomethyl ionone (90% min.), 127-51-5 [thegoodscentscompany.com]

- 7. alpha-isomethyl ionone (80% min.), 127-51-5 [thegoodscentscompany.com]

- 8. repository.aaup.edu [repository.aaup.edu]

- 9. benchchem.com [benchchem.com]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

Isomers of methyl ionone (alpha, beta, gamma) structural differences

An In-depth Technical Guide to the Structural Differences of Methyl Ionone Isomers (Alpha, Beta, Gamma)

Introduction

Methyl ionones are a class of C14 ketones that are indispensable in the fragrance and flavor industries, prized for their characteristic woody and violet scents.[1] First patented in 1893, the ionone family and its derivatives have become a cornerstone of modern perfumery.[1] However, "methyl ionone" is not a single compound but rather a complex mixture of isomers, primarily alpha, beta, and gamma variants, each possessing a unique olfactory profile.[1][2] The industrial synthesis, which involves the condensation of citral with methyl ethyl ketone followed by cyclization, inherently produces this isomeric blend.[1][3][4]

This guide serves as a technical deep-dive for researchers, chemists, and product development professionals, elucidating the core structural differences between the key methyl ionone isomers. A significant point of clarification in industry nomenclature is that the term "gamma-methyl ionone" is frequently used to describe the alpha-iso isomer (α-isomethyl ionone), which is often the most olfactively desirable of the mixture.[1][5][6][7] We will explore the synthetic origins of this isomerism, detail the precise structural differentiators, outline the analytical methodologies required for their characterization, and touch upon the structure-odor relationships that make these distinctions vital.

Part 1: The Synthetic Origin of Isomerism

The isomeric diversity of methyl ionone is a direct consequence of its two-step synthesis pathway. Understanding this process is critical to appreciating why a mixture is formed and how reaction conditions can be manipulated to favor a specific isomer.

Step 1: Aldol Condensation & the "Normal" vs. "Iso" Precursors

The synthesis begins with a base-catalyzed aldol condensation between citral and methyl ethyl ketone (MEK).[1][8] MEK is an asymmetrical ketone, and the reaction can proceed via enolate formation at two different sites:

-

The Methyl Group (-CH₃): Reaction at this site leads to the n-methyl pseudo-ionone precursor.

-

The Methylene Group (-CH₂-): Reaction at this site leads to the iso-methyl pseudo-ionone precursor.[1]

The formation of the iso precursor is crucial for obtaining the highly valued α-isomethyl ionone. The ratio of n- to iso- forms can be controlled by reaction conditions; for instance, conducting the condensation at low temperatures (e.g., below 10°C) preferentially yields the iso-methyl pseudo-ionone intermediate.[1][9]

Step 2: Acid-Catalyzed Cyclization

The pseudo-ionone intermediate is subsequently cyclized in the presence of an acid catalyst. The position of the double bond formed within the new cyclohexenyl ring during this step dictates the final isomer (alpha, beta, or gamma). The choice of acid and the reaction conditions are critical; weaker acids like phosphoric acid tend to direct the cyclization of the iso-pseudo precursor toward the desired alpha-iso isomer.[1] In contrast, stronger acids or higher temperatures can lead to different isomeric ratios.[8]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Methyl Ionone Gamma (1335-46-2) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 3. Methylionone and preparation method of methylionone intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 4. METHYL IONONE GAMMA | 1322-70-9 [chemicalbook.com]

- 5. alpha-isomethyl ionone (50% min.), 127-51-5 [thegoodscentscompany.com]

- 6. Fragrance University [fragranceu.com]

- 7. olfactorian.com [olfactorian.com]

- 8. echemi.com [echemi.com]

- 9. US3840601A - Process for preparation of methyl ionones - Google Patents [patents.google.com]

alpha-Isomethyl ionone CAS 127-51-5 physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of alpha-Isomethyl ionone (CAS 127-51-5)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of alpha-Isomethyl ionone, a synthetic fragrance compound of significant interest in cosmetic science, perfumery, and toxicology. Designed for researchers, scientists, and drug development professionals, this document delves into the core physical and chemical characteristics, synthesis protocols, analytical methodologies, and safety considerations pertinent to laboratory and industrial applications.

Chemical Identity and Core Properties

alpha-Isomethyl ionone, systematically named 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one, is an aromatic ketone.[][2][3] It is a widely utilized synthetic fragrance ingredient, valued for its characteristic floral, powdery, and slightly woody scent, often compared to violets and orris root.[][4][5][6] While it is synthetically produced for commercial use, it has been found to occur naturally in Brewer's yeast (Saccharomyces cerevisiae).[7][8][9]

The molecule is a member of the ionone family, which are cyclic ketones often derived from the degradation of carotenoids.[3][4] Its stability in formulations and its ability to act as a fragrance fixative make it a versatile component in a vast array of consumer products, including perfumes, skincare lotions, shampoos, and soaps.[][4][5][10]

Chemical Structure

The structure of alpha-Isomethyl ionone features a trimethyl-cyclohexenyl ring linked to a methyl-substituted butenone side chain. This specific arrangement of functional groups is responsible for its distinct olfactory properties.

Caption: Chemical structure of alpha-Isomethyl ionone.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of alpha-Isomethyl ionone, compiled from various safety data sheets and chemical databases.

| Property | Value | Reference(s) |

| CAS Number | 127-51-5 | [3][11][12] |

| Molecular Formula | C₁₄H₂₂O | [3][11][13] |

| Molecular Weight | 206.32 g/mol | [13][14][15] |

| Appearance | Colorless to pale yellow liquid | [][5][11][14] |

| Odor | Floral, woody, violet-like | [][6][11] |

| Boiling Point | ~271.6 °C at 760 mmHg (Predicted) 121-122 °C at 9 mmHg 76 °C at 0.3 mmHg | [][6][11][14] |

| Melting Point | < -15.6 °C | |

| Density | 0.93 g/mL at 20 °C | [][6][15] |

| Specific Gravity | 0.925 - 0.934 at 25 °C | [][14][16] |

| Refractive Index | 1.497 - 1.507 at 20 °C | [][14][16] |

| Flash Point | >110 °C (>230 °F) | [16][17] |

| Water Solubility | Insoluble; 27.95 mg/L at 25 °C | [][6][18] |

| Solubility | Soluble in alcohol and organic solvents | [][3][10] |

| Vapor Pressure | 0.22 Pa at 20 °C | [6][19] |

| LogP (Octanol/Water) | 4.288 at 25 °C | [6] |

Synthesis and Manufacturing

alpha-Isomethyl ionone is produced synthetically to ensure a consistent and high-quality scent profile for its wide range of applications.[4][5] The primary industrial synthesis involves a two-step process: a cross-aldol condensation followed by a cyclization reaction.

The synthesis begins with the reaction of citral, a key precursor found in citrus oils, with methyl ethyl ketone.[5][7] This condensation, typically performed under alkaline conditions, yields an intermediate known as methyl pseudo-ionone. The subsequent and critical step is the acid-catalyzed cyclization of this intermediate, which results in a mixture of ionone isomers, including the desired alpha-isomethyl ionone.[20]

Workflow for Industrial Synthesis

The choice of catalysts and reaction conditions is paramount for controlling the isomeric ratio and maximizing the yield of the alpha-iso form.[6][21] Modern methods often employ a one-pot synthesis approach to improve efficiency and reduce waste.[21]

Caption: Generalized workflow for the synthesis of alpha-Isomethyl ionone.

Detailed Synthesis Protocol Example